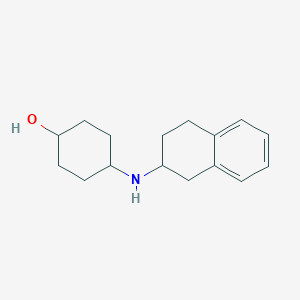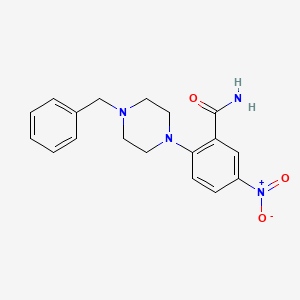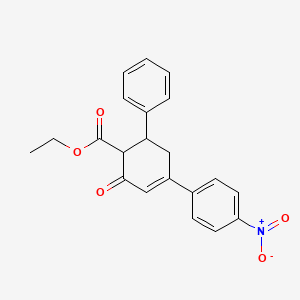
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide, also known as Memantine, is a medication that is used to treat Alzheimer's disease. It is an NMDA receptor antagonist that works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Memantine is a unique medication that has been shown to be effective in treating Alzheimer's disease, and it has been the subject of many scientific studies.
作用机制
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide works by blocking the action of glutamate, a neurotransmitter that is responsible for learning and memory. Glutamate is released in excess in patients with Alzheimer's disease, which can lead to neuronal damage and cell death. By blocking the action of glutamate, this compound helps to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for researchers who are studying neurological disorders. One limitation of using this compound in lab experiments is that it can be expensive and difficult to obtain.
未来方向
There are many potential future directions for research on 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide. One area of research that is currently being explored is the use of this compound in combination with other medications for the treatment of Alzheimer's disease. Another area of research is the use of this compound for the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers are exploring the potential use of this compound for the treatment of depression and anxiety disorders.
合成方法
The synthesis of 4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide involves the reaction of 1-adamantylamine with methyl acrylate to form 1-adamantylmethyl acrylate. The resulting compound is then reacted with thioacetamide to form the thiazole ring, which is then hydrolyzed to form this compound. The final step involves the addition of hydrobromic acid to form the hydrobromide salt of this compound.
科学研究应用
4-(1-adamantyl)-2,5-dimethyl-4,5-dihydro-1,3-thiazol-4-ol hydrobromide has been the subject of many scientific studies due to its potential to treat Alzheimer's disease. The medication has been shown to improve cognitive function in patients with Alzheimer's disease, and it has also been shown to have neuroprotective effects. This compound has also been studied for its potential to treat other neurological disorders, such as Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
4-(1-adamantyl)-2,5-dimethyl-5H-1,3-thiazol-4-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NOS.BrH/c1-9-15(17,16-10(2)18-9)14-6-11-3-12(7-14)5-13(4-11)8-14;/h9,11-13,17H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABCLSPOUATDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N=C(S1)C)(C23CC4CC(C2)CC(C4)C3)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methoxyphenyl)amino]sulfonyl}-2-thiophenecarboxylic acid](/img/structure/B4967105.png)

![ethyl 7-bromo-4,10-bis(4-chlorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4967114.png)
![N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B4967116.png)
![N-[4-(acetylamino)-3-methylphenyl]-2-(2-thienyl)acetamide](/img/structure/B4967129.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4967130.png)
![1-{2-(4-bromophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}-1-propanone](/img/structure/B4967137.png)

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4967178.png)
![3-[(3-chloro-4-fluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4967188.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,3,3-trifluoropropanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4967191.png)
![5-{2-[3-(3,5-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4967206.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4967212.png)
